
2,4-Diiodo-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodo-6-nitroaniline is a chemical compound with the molecular formula C6H4I2N2O2 . It is used in various chemical reactions and has a molecular weight of 389.92 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4I2N2O2/c7-3-1-4 (8)6 (9)5 (2-3)10 (11)12/h1-2H,9H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Dyes for Synthetic Polymer Fibers
Research indicates that derivatives of 2,4-Diiodo-6-nitroaniline, such as 2-Iodo-4-nitroaniline and 2,6-diiodo-4-nitroaniline, have been used to develop a series of disperse dyes. These dyes, which range in color from red to blue, are utilized for dyeing synthetic polymer fibers. Their dyeing and fastness properties were evaluated and compared to similar dyes with fluoro-, chloro-, and bromo-substituted derivatives (Peters & Soboyejo, 2008).
Molecular Interaction Studies
This compound has been studied for its molecular interactions, such as hydrogen bonds and iodo-nitro interactions. This research provides insights into the formation of different molecular structures, like chains and sheets, facilitated by these interactions. It highlights the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in forming complex structures (Garden et al., 2002).
Biodegradation Pathways
Studies have also explored the biodegradation of nitroaniline compounds, which include this compound derivatives. This research is crucial in understanding the environmental impact and degradation pathways of these compounds. For example, specific bacteria strains have been identified that can utilize nitroaniline compounds as their sole carbon, nitrogen, and energy source under aerobic conditions (Khan et al., 2013).
Advanced Materials and Catalysis
Further research has focused on the role of nitroaniline derivatives in the development of advanced materials and catalysis. For instance, the catalytic reduction of nitroaniline, which includes this compound, is a significant area of study. This involves transforming toxic and environmentally harmful nitroanilines into less toxic products, which is a critical process in environmental chemistry and pollution control (Naseem et al., 2017).
Environmental Toxicology
The impact of this compound and its derivatives on environmental toxicology is another significant area of research. Studies in this domain focus on the interactions of these compounds with various biological systems and their potential toxicological implications. For example, the interactions of nitroaniline isomers with bovine serum albumin have been studied to understand their potential toxic effects (Xiang et al., 2007).
Safety and Hazards
The safety information available indicates that 2,4-Diiodo-6-nitroaniline is potentially hazardous. The associated hazard statements are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and avoiding breathing dust .
Propiedades
IUPAC Name |
2,4-diiodo-6-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWFXGGTHGLHSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

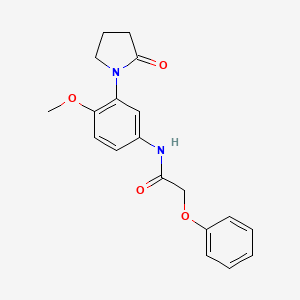


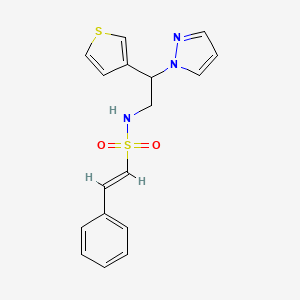
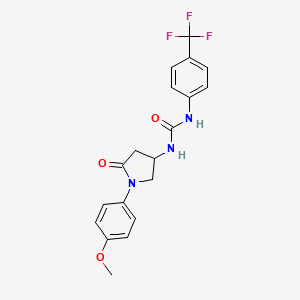
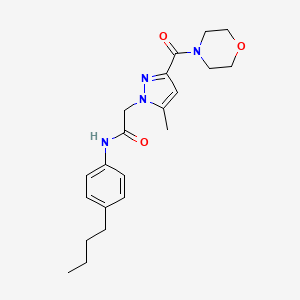
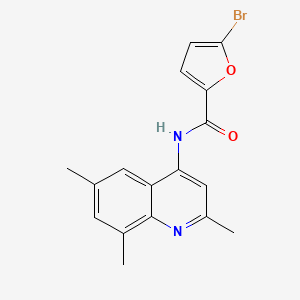
![Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate](/img/structure/B2410299.png)
![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)
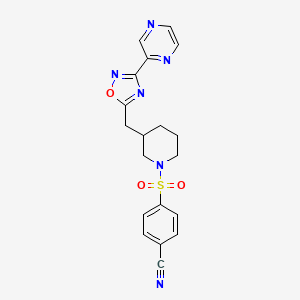
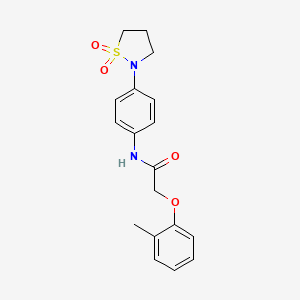

![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2410306.png)
![1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B2410308.png)